molecular formula C18H20FN3O4S2 B2392685 N-(4-(5-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851781-43-6

N-(4-(5-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No.: B2392685
CAS No.: 851781-43-6
M. Wt: 425.49
InChI Key: HSTRDVLHTUSIMC-UHFFFAOYSA-N
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Description

N-(4-(5-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a synthetic chemical compound with a complex molecular structure It features a pyrazole ring substituted with a fluorophenyl and a methylsulfonyl group, connected to a phenyl ring through an ethanesulfonamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide generally involves multiple reaction steps, including:

  • Formation of the pyrazole ring: : This can be achieved by cyclization of suitable hydrazine derivatives with diketones or other bifunctional compounds.

  • Introduction of the fluorophenyl group: : This typically involves nucleophilic aromatic substitution or other coupling reactions.

  • Methylsulfonylation: : This step often requires the use of sulfonyl chlorides and suitable base catalysts.

  • Ethanesulfonamide linkage formation: : This could involve nucleophilic substitution reactions where an amine group displaces a leaving group on an ethanesulfonyl chloride derivative.

  • Final coupling: : The intermediate products are often coupled under conditions such as condensation or other relevant reactions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would follow similar synthetic routes but optimized for scale. This includes:

  • Batch or continuous flow reactors: : To ensure high yield and purity.

  • Solvent optimization and recycling: : To improve environmental footprint and cost efficiency.

  • Catalyst selection and recovery: : To maintain reaction efficiency and reduce waste.

  • Purification processes: : Such as crystallization, filtration, and chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation reactions at the sulfonyl and other functional groups.

  • Reduction: : Reduction of the pyrazole ring or the sulfonyl group under certain conditions.

  • Substitution: : Electrophilic or nucleophilic substitution reactions, particularly at the aromatic rings.

  • Coupling: : Cross-coupling reactions can further modify the fluorophenyl group or other moieties.

Common Reagents and Conditions Used

  • Oxidizing agents: : Such as potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Like sodium borohydride, lithium aluminum hydride.

  • Bases and acids: : For nucleophilic or electrophilic substitutions.

  • Catalysts: : Palladium, platinum, or other transition metals for coupling reactions.

Major Products Formed from These Reactions

The primary products depend on the reaction conditions but may include further functionalized derivatives, ring-opened products, or reduced forms of the original compound.

Scientific Research Applications

Chemistry

N-(4-(5-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its versatile reactivity.

Biology

In biological research, this compound can serve as a molecular probe or a precursor in the development of new bioactive molecules.

Medicine

Industry

In industrial applications, the compound can be used in the formulation of specialty chemicals or materials with specific properties.

Mechanism of Action

Molecular Targets and Pathways Involved

The specific mechanism of action for N-(4-(5-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide would depend on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating biological pathways. The fluorophenyl and methylsulfonyl groups play crucial roles in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(5-(4-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

  • N-(4-(5-(4-bromophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Uniqueness

N-(4-(5-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is unique due to the specific substitution pattern on the pyrazole ring and the presence of the fluorophenyl group, which can significantly affect its chemical properties, reactivity, and biological activity compared to its chlorophenyl or bromophenyl counterparts.

Conclusion

This compound is a fascinating compound with broad scientific and industrial applications. Its unique structure allows for versatile chemical reactions and potential as a building block in the development of new materials and medicines.

Properties

IUPAC Name

N-[4-[3-(4-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4S2/c1-3-28(25,26)21-16-10-6-13(7-11-16)17-12-18(22(20-17)27(2,23)24)14-4-8-15(19)9-5-14/h4-11,18,21H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTRDVLHTUSIMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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